(S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate
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Overview
Description
Molecular Structure Analysis
The molecular formula of “(S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate” is C17H21NO4 . The molecular weight is 303.35 . Unfortunately, the specific linear structure formula and InChI Key are not provided in the search results .Physical and Chemical Properties Analysis
The boiling point of “this compound” is not provided in the search results .Scientific Research Applications
Synthesis and Biological Activity
This compound and its derivatives are often part of studies focusing on the synthesis of new molecules with potential biological activities. For example, research has explored the synthesis of pyrrolo[1,2-a][1,4]benzodiazepines, which are of interest due to their analgesic and neurobehavioral activities. The pharmacological profiles of these compounds have been evaluated for their analgesic, antiinflammatory, and neuropsychobehavioral effects, indicating their relevance in medical chemistry (Massa et al., 1989).
Antitumoral Agents
Another area of application is in the development of antitumoral agents. The crystal structure determination of chain-functionalized pyrroles, which are considered active candidates as antitumoral agents, highlights the importance of these compounds in the development of new therapeutic options. These structures have been obtained ab initio from synchrotron X-ray powder diffraction data, demonstrating the compound's relevance in drug design and discovery (Silva et al., 2012).
Histone Deacetylase Inhibitors
Derivatives of the compound have been investigated for their HDAC inhibitory activity, which is crucial for cancer therapy. For instance, modifications to the pyrrole-C2 and/or -C4 substitutions have been studied for their effects on biological activity, demonstrating the compound's potential as a synthetic histone deacetylase inhibitor (Mai et al., 2004).
Polymerization and Material Science
In the field of polymerization and material science, the compound and its derivatives have been explored for their roles as electron-pair donors in carbocationic polymerization, leading to the development of new polymeric materials with specific end functionalities (Pratap & Heller, 1992).
Safety and Hazards
The safety information for “(S)-1-Benzyl 2-methyl 4-propyl-1H-pyrrole-1,2(2H,5H)-dicarboxylate” includes a number of precautionary statements. For example, it is advised to handle this compound under inert gas and protect it from moisture . It should be kept cool and protected from sunlight . It is also recommended to use personal protective equipment as required .
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-4-propyl-2,5-dihydropyrrole-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-7-14-10-15(16(19)21-2)18(11-14)17(20)22-12-13-8-5-4-6-9-13/h4-6,8-10,15H,3,7,11-12H2,1-2H3/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVFHHBJWWBEJK-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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